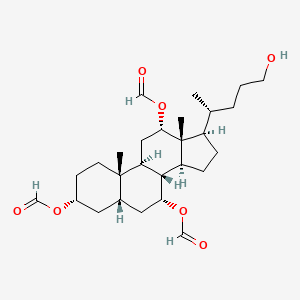

(3alpha,5beta,7alpha,12alpha)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate

CAS No.:

Cat. No.: VC20422325

Molecular Formula: C27H42O7

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H42O7 |

|---|---|

| Molecular Weight | 478.6 g/mol |

| IUPAC Name | [(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diformyloxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] formate |

| Standard InChI | InChI=1S/C27H42O7/c1-17(5-4-10-28)20-6-7-21-25-22(13-24(34-16-31)27(20,21)3)26(2)9-8-19(32-14-29)11-18(26)12-23(25)33-15-30/h14-25,28H,4-13H2,1-3H3/t17-,18+,19-,20-,21+,22+,23-,24+,25+,26+,27-/m1/s1 |

| Standard InChI Key | UIEBFQHIAGFERQ-XJZYBRFWSA-N |

| Isomeric SMILES | C[C@H](CCCO)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC=O)C)OC=O)OC=O)C |

| Canonical SMILES | CC(CCCO)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC=O)C)OC=O)OC=O)C |

Introduction

Chemical Identity and Structural Features

Core Structure and Stereochemistry

(3α,5β,7α,12α)-Cholane-3,7,12,24-tetrol 3,7,12-Triformate belongs to the cholane family, characterized by a cyclopenta[a]phenanthrene skeleton. The parent compound, 5β-Cholane-3α,7α,12α,24-tetrol (CAS 3758-71-2), contains hydroxyl groups at positions 3, 7, 12, and 24 . In the triformate derivative, the hydroxyl groups at positions 3, 7, and 12 are esterified with formic acid, leaving the 24-hydroxyl group intact . The stereochemistry (α/β configurations) is critical for its biological activity and interaction with enzymes.

Table 1: Molecular Properties Comparison

| Property | Parent Compound (5β-Cholane-3α,7α,12α,24-tetrol) | Triformate Derivative (CAS 96736-29-7) |

|---|---|---|

| Molecular Formula | C24H42O4 | C27H42O7 |

| Molecular Weight (g/mol) | 394.6 | 478.62 |

| Functional Groups | 4 hydroxyls | 3 formate esters, 1 hydroxyl |

| CAS Number | 3758-71-2 | 96736-29-7 |

Spectral and Analytical Data

While detailed NMR and HPLC data are proprietary, the compound’s characterization relies on:

-

High-Performance Liquid Chromatography (HPLC): Used to assess purity (97% as per commercial standards) .

-

Mass Spectrometry: Confirms molecular weight via peaks at m/z 478.62 .

-

Infrared Spectroscopy: Identifies ester carbonyl stretches (~1,720 cm⁻¹) and hydroxyl bands (~3,400 cm⁻¹) .

Synthesis and Derivitization

Synthetic Pathway

The triformate is synthesized through selective esterification of the parent tetrol. The process involves:

-

Protection of the 24-hydroxyl group using a temporary protecting group (e.g., tert-butyldimethylsilyl).

-

Formylation of 3α,7α,12α-hydroxyls via reaction with formic anhydride in the presence of a catalyst (e.g., pyridine).

-

Deprotection of the 24-hydroxyl using tetrabutylammonium fluoride (TBAF) .

Key Reaction:

Challenges in Synthesis

-

Steric Hindrance: The 5β and 12α configurations limit reagent accessibility, necessitating optimized reaction conditions.

-

Selectivity: Ensuring formylation occurs only at the 3,7,12 positions requires precise temperature control (0–5°C) .

The triformate serves as a reference standard to identify and quantify impurities in synthesized bile acid analogs. For example, it aids in detecting incomplete esterification products in ursodeoxycholic acid derivatives .

Metabolic Studies

As a stable ester, it mimics phase II metabolites (e.g., glucuronides or sulfates) in hepatic studies. Researchers use it to trace enzymatic pathways involving carboxylesterases .

Biomedical Reagent

Its amphiphilic nature enables membrane permeability studies, particularly in investigating bile acid transporters like ASBT (Apical Sodium-Dependent Bile Acid Transporter) .

Comparative Analysis with Related Compounds

24-nor-5β-Cholane-3α,7α,12α-triol (CID 445514)

This analog lacks the 24-hydroxyl and formate groups, reducing polarity and altering metabolic pathways. Its molecular formula (C23H40O3) and weight (364.6 g/mol) reflect these differences .

CHEMBL270703 (Parent Tetrol)

The unmodified tetrol (CAS 3758-71-2) exhibits higher aqueous solubility due to four hydroxyls, making it suitable for in vitro dissolution studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume